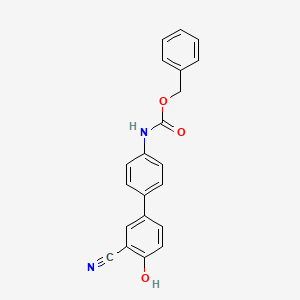
4-(4-Cbz-Aminopheny)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% (4-Cbz-APC) is an organic compound with a wide range of applications in scientific research. It is a derivative of aminophenol, a compound found in many pharmaceuticals, and is used as a reagent in various chemical reactions. It is also used in the synthesis of various compounds, including those used in medical research. 4-Cbz-APC has a number of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
科学的研究の応用
4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% has a number of applications in scientific research. It is used in the synthesis of various compounds, including those used in medical research. It is also used in the synthesis of various polymers systems, such as polyurethanes and polyesters. In addition, 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% is used in the synthesis of various fluorescent dyes, which can be used in various imaging techniques. Furthermore, 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% is used in the synthesis of various drugs, such as antifungal and antiviral agents.
作用機序
The mechanism of action of 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound interacts with various receptors in the body, including those involved in the regulation of neurotransmitter levels. It is also believed that 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% may interact with enzymes involved in the metabolism of certain drugs, and may also interact with certain proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% has a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of certain drugs. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. In addition, 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the regulation of inflammation.
実験室実験の利点と制限
The use of 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is relatively easy to synthesize, and is relatively stable under a wide range of conditions. However, there are also a number of limitations associated with the use of 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% in laboratory experiments. For example, it is not water soluble, and must be dissolved in an organic solvent before use. Furthermore, it is toxic, and must be handled with care.
将来の方向性
There are a number of potential future directions for the use of 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% in scientific research. For example, further research could be conducted to determine its potential therapeutic applications, such as its use as an antidepressant or anti-inflammatory agent. In addition, further research could be conducted to determine its potential as a drug delivery system, or as a means of targeting specific receptors or enzymes. Furthermore, further research could be conducted to determine its potential applications in the synthesis of various polymers systems or fluorescent dyes. Finally, further research could be conducted to determine its potential as a diagnostic tool, or as a means of identifying novel compounds.
合成法
4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% is synthesized through a three-step reaction process. The first step involves the condensation of 4-chlorobenzaldehyde and 2-aminophenol in the presence of sodium hydroxide, resulting in the formation of 4-(4-chlorobenzyl)-2-aminophenol. The second step involves the reaction of the product from the first step with sodium nitrite and acetic acid, resulting in the formation of 4-(4-chlorobenzyl)-2-cyanophenol. The third step involves the reaction of the product from the second step with sodium hydroxide, resulting in the formation of 4-(4-Cbz-amino-pheny)-2-cyanophenol, 95%.
特性
IUPAC Name |
benzyl N-[4-(3-cyano-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c22-13-18-12-17(8-11-20(18)24)16-6-9-19(10-7-16)23-21(25)26-14-15-4-2-1-3-5-15/h1-12,24H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWCVJNYNXKHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cbz-Aminopheny)-2-cyanophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

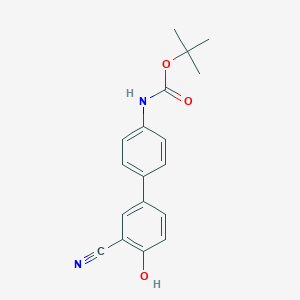
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

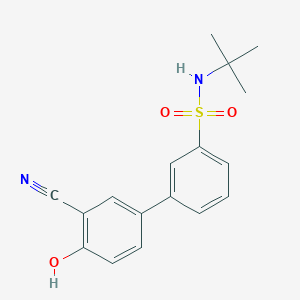
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)
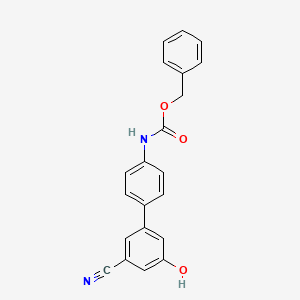
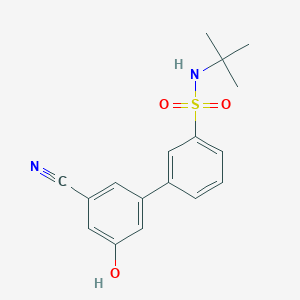
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)